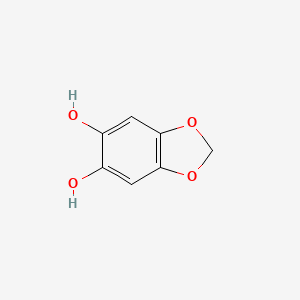

5,6-Dihydroxy-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzodioxole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJUCIWLBSDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449980 | |

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21505-20-4 | |

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dihydroxy-1,3-benzodioxole: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydroxy-1,3-benzodioxole, also known as 1,3-benzodioxole-5,6-diol, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As a derivative of the versatile 1,3-benzodioxole scaffold, which is present in numerous natural and synthetic bioactive molecules, this dihydroxy variant offers unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound, supported by detailed experimental protocols and data presented for clarity and comparison.

Introduction

The 1,3-benzodioxole moiety is a key structural feature in a wide array of pharmacologically active compounds, including anti-tumor, anti-hyperlipidemia, and antioxidant agents.[1] The addition of hydroxyl groups to the benzodioxole ring, as in this compound (Figure 1), is expected to modulate its electronic properties and biological interactions, making it a compound of interest for further investigation and development. This guide aims to consolidate the current knowledge on this specific molecule to facilitate future research endeavors.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

For the synthesis of this compound, a potential starting material would be pyrogallol (1,2,3-trihydroxybenzene). The reaction would proceed by the selective protection of two adjacent hydroxyl groups with a methylenating agent.

General Synthetic Pathway

A plausible synthetic route starting from a protected pyrogallol derivative is outlined below. This pathway is a hypothetical representation based on common organic synthesis reactions for creating similar structures.

Caption: Plausible synthetic pathway for this compound.

Hypothetical Experimental Protocol

Step 1: Protection of Pyrogallol

-

Dissolve pyrogallol in a suitable solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate) to the solution.

-

Add a protecting group agent (e.g., benzyl bromide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the protected pyrogallol by column chromatography.

Step 2: Methylenation

-

Dissolve the protected pyrogallol in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add a strong base (e.g., sodium hydride or potassium carbonate).

-

Add dibromomethane or dichloromethane dropwise to the reaction mixture.

-

Heat the reaction mixture to facilitate the formation of the methylenedioxy bridge.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the methylenated intermediate by column chromatography.

Step 3: Deprotection

-

Dissolve the methylenated intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst for deprotection (e.g., palladium on carbon for hydrogenolysis of benzyl ethers).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir vigorously until the deprotection is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the solvent to obtain the crude product.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Physicochemical Properties

Limited specific data for this compound is available. The following table summarizes the known properties.[2] For comparison, data for the parent compound, 1,3-benzodioxole, is also included.[3]

| Property | This compound | 1,3-Benzodioxole (for comparison) |

| CAS Number | 21505-20-4[1] | 274-09-9 |

| Molecular Formula | C₇H₆O₄[1] | C₇H₆O₂ |

| Molecular Weight | 154.12 g/mol [4] | 122.12 g/mol |

| Boiling Point | 359.8 °C at 760 mmHg[2] | 172-173 °C |

| Flash Point | 171.4 °C[2] | 61 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents (expected) | Sparingly soluble in water, soluble in organic solvents[3] |

Spectral Data

-

¹H NMR: Signals corresponding to the two aromatic protons, the two hydroxyl protons, and the methylene protons of the dioxole ring. The chemical shifts of the aromatic and hydroxyl protons would be influenced by the electron-donating nature of the substituents.

-

¹³C NMR: Signals for the six aromatic carbons (four of which would be quaternary and two tertiary), and the methylene carbon of the dioxole ring.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching of the hydroxyl groups (broad, around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages in the dioxole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 154.12 g/mol .

Biological Activities

While specific studies on the biological activities of this compound are limited, the broader class of 1,3-benzodioxole derivatives has been extensively investigated and shown to possess a range of pharmacological properties.

General Biological Activities of 1,3-Benzodioxole Derivatives

Derivatives of 1,3-benzodioxole have demonstrated a variety of biological effects, including:

-

Anti-tumor activity: Some derivatives have been shown to inhibit tumor growth by inducing apoptosis and inhibiting enzymes crucial for cancer cell proliferation.[1]

-

Anti-hyperlipidemia effects: Certain compounds have been found to reduce plasma lipid levels.[1]

-

Antioxidant properties: The 1,3-benzodioxole scaffold is a component of several natural antioxidants.[1]

-

Anti-inflammatory, antimicrobial, and antifungal activities. [3]

Potential Signaling Pathways

The biological activities of 1,3-benzodioxole derivatives are often attributed to their interaction with various cellular signaling pathways. For instance, their anti-tumor effects can be mediated through the inhibition of enzymes like topoisomerase or by modulating pathways involved in apoptosis.

Caption: Potential mechanism of anti-tumor activity of 1,3-benzodioxole derivatives.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While detailed information on its synthesis and specific biological activities is still emerging, the known properties of the broader 1,3-benzodioxole class suggest significant potential. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the synthesis, characterization, and pharmacological evaluation of this intriguing molecule. The presented hypothetical synthetic pathway and expected properties can serve as a starting point for future experimental work in this area.

References

The Natural Occurrence of 1,3-Benzodioxoles: A Technical Guide to Safrole and Sesamol

Disclaimer: Research indicates that the specific compound 5,6-Dihydroxy-1,3-benzodioxole (CAS 21505-20-4) is a commercially available synthetic chemical for research purposes. Extensive searches of scientific literature and databases have yielded no evidence of its natural occurrence in plants, fungi, or animals. This guide will, therefore, focus on the natural occurrence, analysis, and biosynthesis of two prominent and structurally related 1,3-benzodioxole derivatives: safrole and sesamol .

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a variety of naturally occurring bioactive compounds. These molecules are primarily found in the plant kingdom and contribute to the distinct aromas and physiological effects of many spices and medicinal herbs. This technical guide provides an in-depth overview of the natural occurrence, quantitative analysis, experimental isolation protocols, and biosynthetic pathways of two significant 1,3-benzodioxole-containing natural products: safrole and sesamol. This information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Safrole: A Prominent Phenylpropanoid

Safrole is a colorless or slightly yellow oily liquid and a member of the phenylpropanoid family of natural products. It is recognized for its characteristic "sweet-shop" aroma and is a key precursor in the synthesis of various chemical compounds.[1]

Natural Occurrence and Quantitative Data

Safrole is predominantly found in the essential oils of several plant species. The primary natural sources are trees from the Lauraceae family, particularly Sassafras albidum (sassafras) and Ocotea pretiosa.[1][2] It is also found in a range of other plants, including various species of the Piper (pepper) genus.[3][4] The concentration of safrole can vary significantly depending on the plant species, the part of the plant, and the geographical origin.

| Plant Species | Plant Part | Extraction Method | Safrole Concentration | Reference |

| Sassafras albidum | Root Bark | Steam Distillation | 80-90% of essential oil | [5] |

| Sassafras albidum | Oil | Not Specified | 92.4% | [6][7] |

| Ocotea pretiosa | Wood | Steam Distillation | ~90% of essential oil | [1] |

| Ocotea odorifera | Leaves | Hydrodistillation | 77.9% of essential oil | [8] |

| Piper divaricatum | Leaves | GC-MS | 98% of essential oil | [3][4] |

| Piper divaricatum | Fruits | GC-MS | 87% of essential oil | [3][4] |

| Piper divaricatum | Stems | GC-MS | 83% of essential oil | [3][4] |

| Cinnamomum micranthum | Wood | Distillation | up to 642.98 mg/g | [9] |

| Various Camphor Woods | Commercial Essential Oils | GC Analysis | 37.65-355.07 mg/g | [9] |

Experimental Protocols

This protocol describes a common method for the extraction of sassafras oil, which is rich in safrole.[10]

Materials and Equipment:

-

Ground Sassafras albidum root bark

-

Steam distillation apparatus

-

Separatory funnel

-

Anhydrous calcium chloride or sodium sulfate

-

Vacuum distillation apparatus (optional, for purification)

-

Heating mantle

-

Condenser

-

Receiving flask

Procedure:

-

The ground sassafras root bark is placed in the distillation flask of the steam distillation apparatus.

-

Steam is passed through the plant material, vaporizing the volatile oils.

-

The steam and oil vapor mixture is then cooled in a condenser, and the condensate (a mixture of water and sassafras oil) is collected in a receiving flask.

-

The collected mixture is transferred to a separatory funnel. As sassafras oil is denser than water, it will form the lower layer.

-

The lower oil layer is carefully drained from the separatory funnel.

-

The collected oil is dried using a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate.

-

For higher purity, the dried oil can be further purified by vacuum distillation, collecting the fraction that boils at approximately 100-101°C at 10-11 mmHg.

This method is suitable for the quantitative analysis of safrole in essential oils.[9][11][12]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Nonpolar capillary column (e.g., DB-17)[12]

-

Autosampler

Sample Preparation:

-

Essential oil samples are diluted with a suitable solvent (e.g., n-hexane).

-

An internal standard (e.g., n-decyl alcohol) is added for accurate quantification.[9]

GC-MS Conditions (Example):

-

Column: DB-17 (30 m × 0.25 mm × 0.25 μm)[12]

-

Carrier Gas: Helium

-

Injection Mode: Split

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C.

-

MS Detector: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Quantification: A calibration curve is generated using certified safrole standards of known concentrations. The concentration of safrole in the samples is determined by comparing the peak area of safrole to that of the internal standard and interpolating from the calibration curve.

Biosynthetic Pathway of Safrole

Safrole is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of natural products derived from the amino acid phenylalanine.

Caption: Simplified biosynthetic pathway of safrole from phenylalanine.

Sesamol: A Phenolic Antioxidant

Sesamol is a natural phenolic compound and a derivative of phenol. It is a white crystalline solid and a significant component of sesame seeds and sesame oil, contributing to their oxidative stability.[13]

Natural Occurrence and Quantitative Data

Sesamol is found in sesame seeds (Sesamum indicum) and the oil extracted from them. Its concentration can be influenced by the variety of the sesame seed, geographical location, and processing methods such as roasting.[14]

| Source | Condition | Sesamol Concentration | Reference |

| Sesame Seeds (Iranian) | Unroasted | Lower than roasted | [14] |

| Sesame Seeds (Iranian) | Roasted | 2.393 ± 0.002 mg/g | [14] |

| Sesame Seeds (Iranian) | 7 Brands (average) | 4.67 ± 0.92 mg/g | [15] |

| Sesame Seeds (Korean) | Average | 6.8 ± 17.2 mg/kg | [16] |

| Sesame Oil (Korean) | Average | 61.6 ± 19.8 mg/kg | [16] |

| Sesame Seeds (Chinese) | Free Fraction | 7.04 ± 0.12 to 24.96 ± 0.78 mg/100 g | [17] |

| Sesame Seeds (Chinese) | Bound Fraction | 0.16 ± 0.02 to 3.10 ± 0.01 mg/100 g | [17] |

| Sesame Oil | Microwave-Assisted Extraction | 374.81 mg/kg | [18] |

Experimental Protocols

This protocol describes a method for the selective extraction of sesamol from sesame oil for subsequent analysis.[19][20]

Materials and Equipment:

-

Sesame oil

-

Anion exchange solid-phase extraction (SPE) column (e.g., Cleanert PAX, 500 mg/6 mL)[19]

-

Sample loading solvent (e.g., n-hexane)

-

Washing solution (e.g., a mixture of n-hexane and ethyl acetate)

-

Eluent (e.g., methanol containing a small percentage of formic acid)

-

Vacuum manifold for SPE

Procedure:

-

The sesame oil is dissolved in the sample loading solvent.

-

The SPE column is conditioned according to the manufacturer's instructions.

-

The sample solution is loaded onto the conditioned SPE column.

-

The column is washed with the washing solution to remove interfering non-polar compounds.

-

Sesamol is eluted from the column using the eluent.

-

The collected eluate is then ready for analysis, for example, by HPLC.

HPLC is a widely used technique for the quantification of sesamol in sesame seeds and oil.[14][19][21]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) with a UV or photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[14]

Sample Preparation:

-

For Sesame Seeds: Ground sesame seeds are extracted with a suitable solvent, such as methanol. The extract is then filtered before injection.[14]

-

For Sesame Oil: The oil is diluted with a solvent like n-hexane and can be directly injected or subjected to a clean-up procedure like SPE as described above.

HPLC Conditions (Example):

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol.[14]

-

Flow Rate: 0.6 mL/min.[14]

-

Detection Wavelength: 290 nm.[14]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Quantification: A calibration curve is constructed using sesamol standards of known concentrations. The concentration of sesamol in the samples is determined by comparing its peak area to the calibration curve.

Biosynthetic Pathway of Sesamol

Sesamol is biosynthetically derived from other lignans present in sesame seeds, such as sesamin and sesamolin. The formation of the methylenedioxy bridge is a key step in the biosynthesis of these precursors, which originates from the phenylpropanoid pathway. The conversion of sesamin to sesamol involves enzymatic reactions.[22]

Caption: Proposed biosynthetic pathway of sesamol from phenylpropanoid precursors.

Conclusion

While this compound does not appear to be a naturally occurring compound, the 1,3-benzodioxole structural motif is prevalent in a number of important natural products. Safrole and sesamol serve as prime examples, with significant roles in the chemical and food industries, as well as potential applications in medicine. The information provided in this guide on their natural sources, quantitative analysis, isolation, and biosynthesis offers a valuable resource for researchers and professionals working with these and related compounds. The detailed methodologies and pathway diagrams are intended to facilitate further research and development in this area.

References

- 1. Safrole - Wikipedia [en.wikipedia.org]

- 2. Safrole [chemeurope.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Liquid chromatographic determination of safrole in sassafras-derived herbal products. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Rapid Method for The Gas Chromatographic Quantitative Analysis to Determinate Safrole in Commercial Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sesamol - Wikipedia [en.wikipedia.org]

- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 15. researchgate.net [researchgate.net]

- 16. Determination and Daily Intake Estimation of Lignans in Sesame Seeds and Sesame Oil Products in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenolic content, antioxidant and antiproliferative activities of six varieties of white sesame seeds ( Sesamum indicum L.) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26596K [pubs.rsc.org]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC | Semantic Scholar [semanticscholar.org]

- 21. Determination of Sesamolin, Sesamin and Sesamol in Sesame Oil by High Performance Liquid Chromatography [jstage.jst.go.jp]

- 22. researchgate.net [researchgate.net]

Spectroscopic Profile of 5,6-Dihydroxy-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-1,3-benzodioxole, a derivative of the 1,3-benzodioxole scaffold, holds interest within medicinal chemistry and drug development due to the prevalence of the benzodioxole moiety in numerous biologically active compounds.[1] The substitution pattern, particularly the catechol-like dihydroxy groups, suggests potential for antioxidant activity and interaction with biological targets. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, alongside detailed experimental protocols for its characterization.

Molecular Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1,3-Benzodioxole-5,6-diol |

| CAS Number | 21505-20-4[2][3] |

| Molecular Formula | C₇H₆O₄[2][3] |

| Molecular Weight | 154.12 g/mol [2] |

Spectroscopic Data Summary

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. The chemical shifts are influenced by the electron-donating effects of the dioxole and hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (2H) | 6.3 - 6.6 | Singlet |

| Methylene O-CH₂-O (2H) | 5.8 - 6.0 | Singlet |

| Hydroxyl OH (2H) | 8.5 - 9.5 (broad) | Singlet |

Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH (C5, C6) | 140 - 145 |

| Aromatic C-O (C4a, C7a) | 135 - 140 |

| Aromatic CH (C4, C7) | 100 - 105 |

| Methylene O-CH₂-O (C2) | 101 - 103 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the hydroxyl, aromatic, and ether functional groups.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| C-O-C Stretch (dioxole) | 1200 - 1260, 1030 - 1050 | Strong |

| C-O Stretch (phenolic) | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data (EI)

| m/z | Assignment | Relative Intensity |

| 154 | [M]⁺ (Molecular Ion) | High |

| 124 | [M - CH₂O]⁺ | Medium |

| 96 | [M - CO - CO]⁺ | Medium |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorptions characteristic of a substituted benzene ring.

Table 5: Expected UV-Vis Absorption Maxima

| Wavelength (λmax, nm) | Electronic Transition |

| ~210 - 220 | π → π |

| ~280 - 295 | π → π |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Synthesis and Purification Workflow

A potential synthetic route to this compound could involve the hydroxylation of a suitable benzodioxole precursor. The general workflow for its synthesis and characterization is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation : Use a 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions and perform a Fourier transform.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, one of the following methods can be used:

-

KBr Pellet Method :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Compress the mixture under high pressure in a die to form a transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method :

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is sufficiently volatile.

-

Ionization : Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for obtaining the molecular ion, while EI can provide valuable fragmentation information.

-

Mass Analysis : Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Blank Measurement : Record a baseline spectrum of the pure solvent in a matched cuvette.

-

Sample Measurement : Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax).

Biological Activity Context

Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[1] The catechol moiety present in this compound is a well-known structural feature in many antioxidants and enzyme inhibitors. The potential for this compound to engage in relevant biological pathways is depicted in the logical diagram below.

Caption: Logical diagram of the potential biological activities of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile and standardized characterization protocols for this compound. The presented data, based on established spectroscopic principles and analysis of related structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development. Adherence to the outlined experimental methodologies will ensure the generation of reliable and reproducible data, facilitating further investigation into the chemical and biological properties of this compound.

References

"physical and chemical properties of 1,3-benzodioxole-5,6-diol"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available information on 1,3-benzodioxole-5,6-diol. It is important to note that a significant portion of the data presented herein is based on computational predictions and has not been experimentally validated. Researchers should exercise caution and verify these findings through laboratory experimentation.

Introduction

1,3-Benzodioxole-5,6-diol, also known as 5,6-dihydroxy-1,3-benzodioxole, is a poly-substituted aromatic organic compound. It belongs to the benzodioxole family, a class of compounds that are constituents of numerous natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure features a benzene ring fused to a methylenedioxy group, with two hydroxyl substituents at the 5 and 6 positions. These functional groups are expected to impart specific chemical reactivity and biological properties to the molecule.

While the broader class of 1,3-benzodioxoles has been extensively studied for applications ranging from pharmaceuticals to agrochemicals, specific data on the 5,6-diol derivative is scarce in publicly accessible literature. This guide aims to provide a comprehensive overview of the known and predicted properties of 1,3-benzodioxole-5,6-diol, alongside generalized experimental approaches derived from related compounds.

Physical and Chemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₆O₄ | Confirmed |

| Molecular Weight | 154.12 g/mol | Confirmed |

| Melting Point | 158-160 °C | Predicted |

| Boiling Point | 359.8 °C at 760 mmHg | Predicted |

| Density | 1.581 g/cm³ | Predicted |

| Refractive Index | 1.665 | Predicted |

| Flash Point | 171.4 °C | Predicted |

| pKa | 9.63 ± 0.20 | Predicted |

| LogP (Octanol/Water Partition Coefficient) | 0.82650 | Predicted |

| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents. | Inferred |

Spectroscopic Data (Predicted)

Predicted spectroscopic data can aid in the identification and characterization of 1,3-benzodioxole-5,6-diol in experimental settings.

¹H NMR Spectrum (Predicted)

A predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methylenedioxy groups.

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum would display distinct signals for the carbon atoms of the benzene ring, the methylene carbon of the dioxole ring, and the carbons bearing the hydroxyl groups.

It is highly recommended to perform experimental NMR analysis for structural confirmation.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the dioxole ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for:

-

O-H stretching of the hydroxyl groups (broad band around 3300-3500 cm⁻¹)

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

-

C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹)

-

C-O stretching of the ethers and phenols (in the region of 1000-1300 cm⁻¹)

Experimental Protocols (Proposed)

Due to the absence of specific literature on the synthesis of 1,3-benzodioxole-5,6-diol, a generalized synthetic workflow is proposed based on established methods for preparing related benzodioxole derivatives. This protocol should be considered a starting point for experimental design and optimization.

Proposed Synthesis of 1,3-Benzodioxole-5,6-diol

The synthesis could potentially be achieved through a multi-step process starting from a readily available precursor, such as catechol (1,2-dihydroxybenzene).

Workflow Diagram:

Caption: Proposed synthetic workflow for 1,3-benzodioxole-5,6-diol.

Methodology:

-

Methylenation of Catechol: Catechol can be reacted with a methylene dihalide (e.g., dibromomethane or dichloromethane) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst to form the 1,3-benzodioxole ring.

-

Nitration: The resulting 1,3-benzodioxole can undergo electrophilic aromatic substitution, specifically nitration, to introduce nitro groups onto the benzene ring. The directing effects of the methylenedioxy group would need to be carefully considered to achieve the desired 5,6-disubstitution. A mixture of nitric acid and sulfuric acid is typically used for this transformation.

-

Reduction of Nitro Groups: The dinitro-1,3-benzodioxole can then be reduced to the corresponding diamine. Common reducing agents for this purpose include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Diazotization and Hydrolysis: The resulting 5,6-diamino-1,3-benzodioxole can be converted to the diol via a Sandmeyer-type reaction. This involves diazotization of the amino groups using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salts in the presence of a copper catalyst or by heating in an aqueous acidic solution.

Purification and Characterization:

The final product would require purification, likely through column chromatography or recrystallization. Characterization should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Potential Biological Activities and Signaling Pathways (Inferred)

There is no specific information available on the biological activities or the signaling pathways modulated by 1,3-benzodioxole-5,6-diol. However, the broader class of 1,3-benzodioxole derivatives has been reported to exhibit a wide range of biological effects, which may provide some indication of the potential activities of the 5,6-diol derivative.

General Activities of 1,3-Benzodioxole Derivatives:

-

Enzyme Inhibition: Many 1,3-benzodioxole compounds are known to be inhibitors of cytochrome P450 enzymes. This can have significant implications for drug metabolism and can be exploited to enhance the efficacy of other therapeutic agents.

-

Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction.

-

Antimicrobial and Antifungal Activity: The benzodioxole scaffold is present in compounds with demonstrated activity against various bacteria and fungi.

-

Anti-inflammatory Effects: Certain derivatives have been investigated for their anti-inflammatory properties.

-

Antioxidant Activity: The presence of hydroxyl groups on the aromatic ring suggests that 1,3-benzodioxole-5,6-diol could possess antioxidant properties by acting as a free radical scavenger.

Logical Relationship Diagram for Investigating Biological Activity:

Caption: Logical workflow for the initial biological evaluation of 1,3-benzodioxole-5,6-diol.

Given the presence of the catechol-like dihydroxy moiety, it would be pertinent to investigate its potential as an antioxidant and its role in redox-sensitive signaling pathways.

Conclusion

1,3-Benzodioxole-5,6-diol is a compound of interest within the versatile benzodioxole family. While specific experimental data is currently lacking, computational predictions and knowledge of related compounds provide a foundation for future research. The proposed synthetic route offers a starting point for its chemical synthesis, which would be the first step in enabling a thorough investigation of its physical, chemical, and biological properties. Further studies are warranted to explore its potential as a bioactive molecule, particularly in the areas of enzyme inhibition, anticancer, and antioxidant activities.

A Technical Guide to the Antioxidant Potential of 5,6-Dihydroxy-1,3-benzodioxole

Abstract

This technical guide provides a comprehensive analysis of the antioxidant potential of 5,6-Dihydroxy-1,3-benzodioxole (CAS 21505-20-4). While direct experimental data on this specific molecule is limited in current literature, this paper extrapolates its potential based on established structure-activity relationships of the catechol moiety and the well-documented antioxidant properties of related benzodioxole analogues, such as sesamol. We present the theoretical mechanisms of action, including radical scavenging pathways, and provide detailed experimental protocols for the DPPH and ABTS assays, which are standard methods for evaluating antioxidant capacity. Furthermore, this guide discusses the potential applications of this compound in drug development, particularly in the context of neuroprotection and as an inhibitor of ferroptosis. This document is intended for researchers, scientists, and drug development professionals interested in novel antioxidant compounds.

Introduction

The 1,3-benzodioxole scaffold is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and antioxidant effects.[1][2] Notable examples include sesamol, found in sesame oil, and dillapiole, found in dill seed and fennel root.[1] These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential to mitigate oxidative stress.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants can neutralize these harmful free radicals, preventing cellular damage.[3][4]

This compound is a derivative of the 1,3-benzodioxole core, distinguished by the presence of two hydroxyl groups at the 5 and 6 positions. This arrangement forms a catechol moiety, a structural feature renowned for its potent antioxidant and radical scavenging capabilities. This guide will explore the predicted antioxidant power of this molecule, outline methods for its empirical validation, and consider its therapeutic potential.

Predicted Antioxidant Potential and Mechanism of Action

Structure-Activity Relationship (SAR)

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby stabilizing the radical. The efficacy of this process is influenced by the number and position of hydroxyl groups.

-

Comparison with Sesamol (5-Hydroxy-1,3-benzodioxole): Sesamol is a known antioxidant.[5] However, this compound possesses a catechol (ortho-dihydroxy) structure. Catechols are typically more potent antioxidants than simple phenols for two main reasons:

-

Lower Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is lower, making hydrogen atom donation more favorable.

-

Stabilization of the Resulting Radical: The resulting semiquinone radical is stabilized through resonance and intramolecular hydrogen bonding, making the parent molecule a better radical scavenger.

-

Studies on related 5,6-dihydroxyindoles have demonstrated their ability to act as powerful antioxidants by efficiently interacting with hydroxyl radicals to form stable semiquinone species.[6] It is therefore highly probable that this compound exhibits significantly greater antioxidant activity than its monohydroxy analogue, sesamol.

Mechanism of Radical Scavenging

Phenolic antioxidants primarily operate through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•).

-

ArOH + R• → ArO• + RH

-

-

Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R:-). This is typically followed by the transfer of a proton.

-

ArOH + R• → ArOH•+ + R:-

-

ArOH•+ → ArO• + H+

-

The catechol structure of this compound is well-suited for both mechanisms, allowing it to effectively quench various reactive oxygen species.

Caption: General mechanism of free radical scavenging by this compound.

Quantitative Data for Benzodioxole Analogues

| Compound | Class | Substrate | Antioxidant Activity (Relative) | Source |

| This compound | Catechol | - | Predicted High (Data Not Available) | - |

| Sesamol (5-Hydroxy-1,3-benzodioxole) | Phenol | Lard | Good | [5] |

| 2,2-Dicycloalkyl-5-hydroxy-1,3-benzodioxoles | Phenol | Lard | Very Good (Higher than Sesamol) | [5] |

| Butylated Hydroxyanisole (BHA) | Synthetic Phenol | Lard | Very Good (Comparable to derivatives) | [5] |

| Propyl Gallate (PG) | Synthetic Phenol | Lard | Very Good (Comparable to derivatives) | [5] |

Recommended Experimental Protocols for Evaluation

To empirically determine the antioxidant potential of this compound, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[7] The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[7]

-

-

Reaction Setup:

-

In a 96-well microplate or cuvettes, add a defined volume of the test sample or standard dilutions (e.g., 20 µL).

-

Add the DPPH working solution to each well (e.g., 200 µL) and mix thoroughly.

-

Prepare a blank containing only the solvent and the DPPH solution.

-

-

Incubation:

-

Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

-

-

Measurement:

-

Measure the absorbance at the characteristic wavelength of DPPH (typically 517 nm) using a spectrophotometer or microplate reader.[7]

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[9]

-

Caption: Standard experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants. It involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing a loss of color.[10]

Protocol:

-

Reagent Preparation:

-

Working Solution Preparation:

-

Reaction Setup:

-

Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

-

Add a small volume of the sample or standard to a much larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 200 µL ABTS•+ solution).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a defined time (e.g., 30 minutes).[12]

-

-

Measurement:

-

Measure the absorbance at 734 nm.[12]

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Caption: Workflow for the ABTS radical cation decolorization assay.

Potential Applications in Drug Development

The potent antioxidant activity predicted for this compound suggests several promising avenues for therapeutic application.

-

Neuroprotection: Oxidative stress is a key factor in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. The catechol structure is a feature of potent neuroprotective agents. For instance, 5,6-dihydroxyindole has shown neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation.[13] Polyphenolic compounds with similar structures have been shown to reduce infarct volume, cerebral edema, and apoptosis in models of cerebral ischemia.[14][15] Therefore, this compound is a strong candidate for investigation as a neuroprotective agent.

-

Inhibition of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A recent study identified a benzodioxol anilide as a ferroptosis inhibitor, and subsequent analysis of derivatives highlighted the importance of the benzodioxole core in acting as a radical-trapping antioxidant to prevent this cell death pathway.[16] The superior radical-trapping ability predicted for a catechol-containing benzodioxole suggests it could be a highly effective ferroptosis inhibitor.

-

Antidiabetic Agents: Some benzodioxole derivatives have been investigated as potential antidiabetic agents through the inhibition of enzymes like α-amylase.[17] While this action is not directly related to antioxidant activity, it highlights the versatility of the benzodioxole scaffold in drug design.

Synthesis Overview

The synthesis of specific benzodioxole derivatives can be achieved through various established chemical routes. For researchers seeking to obtain this compound for testing, common strategies may involve:

-

Starting from Piperonal or Safrole: These are common, naturally derived 1,3-benzodioxole compounds.

-

Nitration followed by Reduction and Diazotization: A common route to introduce hydroxyl groups onto an aromatic ring involves nitration of the benzodioxole core, followed by reduction to an amine, diazotization, and subsequent hydrolysis to the phenol.[18]

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds and has been used to synthesize complex benzodioxole derivatives from bromo-benzodioxole precursors.[2][19]

Protecting the hydroxyl groups during synthesis, for instance as benzyl or acetyl ethers, is a critical consideration due to their high reactivity and susceptibility to oxidation.

Conclusion

This compound is a molecule with significant, albeit largely unexplored, therapeutic potential. Based on well-established principles of structure-activity relationships, its catechol moiety strongly indicates that it is a highly potent antioxidant, likely far exceeding the activity of its well-known analogue, sesamol. Its predicted ability to efficiently scavenge free radicals makes it a compelling candidate for applications in conditions mediated by oxidative stress, particularly in neuroprotection and as an inhibitor of ferroptosis. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to empirically validate this potential and explore its development as a novel therapeutic agent. Further investigation into this promising compound is highly warranted.

References

- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. faithful-chemical.com [faithful-chemical.com]

- 14. Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

The Neuroprotective Potential of 5,6-Dihydroxy-1,3-benzodioxole: A Review of Current Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydroxy-1,3-benzodioxole, a member of the benzodioxole family of organic compounds, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of the neuroprotective effects of this compound. Due to a scarcity of research directly investigating the neuroprotective properties of this specific compound, this paper will focus on the broader context of the antioxidant and potential neuroprotective activities of the benzodioxole chemical class, drawing parallels from structurally related compounds where applicable. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic promise of this compound and its derivatives in the context of neurodegenerative diseases.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₇H₆O₄.[1] It belongs to the benzodioxole class, which is characterized by a methylenedioxy functional group attached to a benzene ring. This core structure is found in numerous naturally occurring and synthetic compounds, some of which exhibit significant biological activities. While the direct neuroprotective effects of this compound are not extensively documented in publicly available research, its structural features, particularly the dihydroxy substitution on the benzene ring, suggest a potential for antioxidant activity, a key mechanism in neuroprotection.

The Benzodioxole Moiety in Neuroactive Compounds

The 1,3-benzodioxole structure is a key component in various biologically active molecules. For instance, some benzodioxole derivatives have been investigated for their anxiolytic and antidepressant-like effects, which are mediated through interactions with serotonin receptors.[2] Furthermore, the antioxidant properties of certain benzodioxole-containing compounds have been noted, suggesting a potential mechanism for cellular protection.[3] The presence of hydroxyl groups on the benzene ring, as seen in this compound, is a common feature in many phenolic antioxidants and is known to contribute to their radical-scavenging abilities.[4]

Antioxidant Potential: A Putative Mechanism for Neuroprotection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in a variety of neurodegenerative diseases.[5][6] Compounds with antioxidant properties can mitigate this damage by neutralizing free radicals. The dihydroxy substitution in this compound suggests that it may act as a potent antioxidant. Phenolic compounds, particularly those with ortho-dihydroxy groups (catechols), are well-known for their ability to scavenge free radicals. This structural motif is present in this compound.

While direct experimental data on the antioxidant capacity of this compound is limited, a study on a different antioxidative 1,3-benzodioxole isolated from Melissa officinalis demonstrated potent radical scavenging activity.[3] This supports the hypothesis that the benzodioxole scaffold, particularly when functionalized with hydroxyl groups, can confer significant antioxidant properties.

Potential Signaling Pathways and Experimental Workflows

Given the absence of specific studies on the neuroprotective mechanisms of this compound, we can hypothesize potential pathways and experimental approaches based on the known actions of other neuroprotective antioxidants.

Hypothesized Signaling Pathway for Antioxidant-Mediated Neuroprotection

A plausible mechanism of action for a potent antioxidant like this compound would involve the direct scavenging of ROS and the modulation of intracellular antioxidant defense pathways. A simplified representation of this hypothesized pathway is provided below.

Caption: Hypothesized antioxidant mechanism of this compound.

Proposed Experimental Workflow for In Vitro Neuroprotection Assessment

To validate the neuroprotective effects of this compound, a standardized in vitro experimental workflow is essential. This would involve neuronal cell culture, induction of neurotoxicity, and assessment of cell viability and oxidative stress markers.

Caption: Proposed workflow for in vitro neuroprotection studies.

Future Directions and Conclusion

The current body of scientific literature lacks direct evidence for the neuroprotective effects of this compound. However, its chemical structure, particularly the presence of a catechol moiety within the benzodioxole framework, strongly suggests a potential for significant antioxidant activity. Future research should focus on empirically testing this hypothesis through a series of in vitro and in vivo studies.

Key research questions to address include:

-

What is the antioxidant capacity of this compound compared to established antioxidants?

-

Does this compound protect neuronal cells from oxidative stress-induced cell death in vitro?

-

What are the underlying molecular mechanisms of its potential neuroprotective effects? Does it modulate key signaling pathways such as Nrf2?

-

Can this compound cross the blood-brain barrier and exert neuroprotective effects in animal models of neurodegenerative diseases?

References

- 1. scbt.com [scbt.com]

- 2. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1,3] dioxols - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

The Synthesis, Biological Activities, and Therapeutic Potential of 5,6-Dihydroxy-1,3-benzodioxole Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a prominent heterocyclic motif found in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities. Among these, derivatives featuring a 5,6-dihydroxy substitution pattern have garnered significant interest in the scientific community. This catechol-like functionality imparts unique electronic and chemical properties, rendering these molecules potent modulators of various physiological processes. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and mechanisms of action of 5,6-dihydroxy-1,3-benzodioxole derivatives and their analogues, with a focus on their potential applications in drug discovery and development, particularly in the fields of oncology and neuroprotection.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves a multi-step approach, beginning with the protection of the hydroxyl groups of a suitable catechol precursor, followed by the introduction of the dioxole ring and subsequent functionalization and deprotection. A common strategy involves the use of benzyl protecting groups, which can be efficiently removed under mild conditions.

Experimental Protocol: Synthesis of 5,6-Dihydroxyindole, a Close Analogue

The synthesis of 5,6-dihydroxyindole provides a relevant and illustrative protocol that can be adapted for the synthesis of various this compound derivatives. The key steps involve the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by a series of transformations to construct the desired heterocyclic core, and a final deprotection step.

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

3,4-Dihydroxybenzaldehyde (protocatechualdehyde) is reacted with benzyl chloride in the presence of a base to afford 3,4-dibenzyloxybenzaldehyde.[1] This step protects the reactive hydroxyl groups, preventing unwanted side reactions in subsequent steps.

Step 2: Nitrostyrene Formation

The protected aldehyde is then condensed with a nitroalkane, such as nitromethane, in the presence of a catalyst like ammonium acetate, to yield a nitrostyrene derivative. For instance, (E)-3,4-dibenzyloxy-β-nitrostyrene can be synthesized by refluxing 3,4-dibenzyloxybenzaldehyde with nitromethane and ammonium acetate in acetic acid.[2]

Step 3: Reductive Cyclization and Deprotection

The nitrostyrene intermediate undergoes reductive cyclization to form the indole ring. The benzyl protecting groups are then removed via catalytic hydrogenation to yield the final 5,6-dihydroxyindole product. A common method for benzyl ether deprotection is palladium-catalyzed hydrogenation.[3][4] For example, 5,6-dibenzyloxyindole can be subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate to yield 5,6-dihydroxyindole.[2]

Pharmacological Activities and Quantitative Data

This compound derivatives and their analogues have demonstrated significant potential in several therapeutic areas, most notably as anticancer and neuroprotective agents.

Anticancer Activity

A variety of 1,3-benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The data below summarizes the in vitro anticancer activity of selected compounds.

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Benzodioxole-based dithiocarbamates | N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide | C6 (rat glioma) | IC50 | 23.33 ± 7.63 (µg/mL) | [5] |

| Benzodioxole-based thiosemicarbazones | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 (human lung adenocarcinoma) | IC50 | 10.67 ± 1.53 | [6] |

| Benzodioxole-based thiosemicarbazones | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | C6 (rat glioma) | IC50 | 4.33 ± 1.04 | [6] |

| 1,3-Benzodioxole Derivatives | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | Various (52 cell lines) | GI50 | 10⁻⁷ to 10⁻⁵ M |

Neuroprotective Activity

The 5,6-dihydroxy substitution pattern is a key feature in several neuroprotective flavonoids. Baicalein (5,6,7-trihydroxyflavone) and its glycoside baicalin are prominent examples that have been extensively studied for their neuroprotective effects.

| Compound | Assay | Activity Metric | Value (µg/mL) | Reference |

| Baicalin | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 1.2 | [7] |

| Baicalein | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 8.89 | [7] |

| Wogonin | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 4.3 | [7] |

| Wogonoside | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 7.4 | [7] |

Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

The anticancer effects of these compounds are often multi-faceted, involving the induction of oxidative stress, inhibition of critical enzymes, and activation of apoptotic pathways.

-

Inhibition of the Thioredoxin System: Some 1,3-benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to inhibit the thioredoxin (Trx) system. The Trx system is a major antioxidant system that is often overexpressed in cancer cells, contributing to their survival and drug resistance. Inhibition of this system leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis.

-

DNA Synthesis Inhibition and Mitochondrial Dysfunction: Certain benzodioxole-based thiosemicarbazones have been found to inhibit DNA synthesis and disrupt the mitochondrial membrane potential in cancer cells. This disruption can trigger the intrinsic apoptotic pathway, leading to cell death.[6]

Caption: Anticancer mechanisms of this compound derivatives.

Neuroprotective Mechanisms

The neuroprotective effects of compounds containing the 5,6-dihydroxy moiety, such as baicalein, are attributed to their ability to modulate signaling pathways involved in inflammation, oxidative stress, and neuronal survival.

-

Modulation of Inflammatory Pathways: Baicalin and baicalein have been shown to exert neuroprotective effects by inhibiting Toll-like receptor 2 (TLR2) and TLR4 signaling pathways.[8] This inhibition leads to the downregulation of downstream inflammatory mediators like nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and various interleukins, thereby reducing neuroinflammation.[8]

-

Activation of Antioxidant Pathways: Phytochemicals, including those with a catechol structure, can activate the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.

-

Promotion of Neuronal Survival Pathways: The CREB-BDNF signaling pathway is vital for neuronal survival, differentiation, and synaptic plasticity. Some neuroprotective compounds have been found to upregulate this pathway, promoting the expression of brain-derived neurotrophic factor (BDNF).

Caption: Neuroprotective signaling pathways modulated by 5,6-dihydroxy analogues.

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

A typical workflow for the development of novel this compound derivatives involves a series of sequential steps from initial design and synthesis to comprehensive biological testing.

Caption: General experimental workflow for drug discovery.

Conclusion

This compound derivatives and their analogues represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and neurodegenerative diseases. Their synthesis, while requiring careful protection and deprotection strategies, is achievable through established organic chemistry methodologies. The potent and diverse biological activities of these compounds, underscored by their ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery of novel therapeutics based on this versatile chemical scaffold.

References

- 1. Buy 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. worldresearchersassociations.com [worldresearchersassociations.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Polymerization of 5,6-Dihydroxy-1,3-benzodioxole: A Technical Guide for Researchers

Introduction

The enzymatic polymerization of phenolic compounds has emerged as a green and highly specific alternative to traditional chemical synthesis routes. Enzymes such as laccases and peroxidases offer mild reaction conditions, high selectivity, and the potential for creating novel polymeric structures with tailored properties. 5,6-Dihydroxy-1,3-benzodioxole, a catechol derivative, is a promising monomer for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and electronics, owing to the versatile reactivity of its catechol moiety.

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and characterization techniques relevant to the enzymatic polymerization of this compound, drawing from extensive research on analogous compounds.

Enzymatic Pathways and Mechanisms

The enzymatic polymerization of catechol derivatives is primarily facilitated by oxidoreductases, namely laccases and peroxidases. These enzymes catalyze the oxidation of the hydroxyl groups on the benzene ring, leading to the formation of reactive intermediates that subsequently polymerize.

Laccase-Catalyzed Polymerization

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, with the concomitant reduction of molecular oxygen to water.[1] The proposed mechanism involves the formation of phenoxy radicals from the catechol moieties. These radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, and ultimately, high molecular weight polymers. The polymerization can proceed through C-C and C-O linkages.[2]

Peroxidase-Catalyzed Polymerization

Peroxidases, such as horseradish peroxidase (HRP), utilize hydrogen peroxide (H₂O₂) as an oxidizing agent to convert phenolic substrates into radicals.[3] The catalytic cycle of HRP involves the reaction with H₂O₂ to form a high-valent iron-oxo species, which then abstracts a hydrogen atom from the phenolic substrate to generate a phenoxy radical. Similar to laccase-catalyzed polymerization, these radicals then couple to form the polymer.

Experimental Protocols

The following are detailed experimental protocols for the enzymatic polymerization of catechol derivatives, which can be adapted for this compound.

Laccase-Catalyzed Polymerization of Catechol Derivatives

This protocol is based on the laccase-catalyzed polymerization of catechol.[4][5]

Materials:

-

Monomer (e.g., Catechol)

-

Laccase from Trametes versicolor

-

Sodium acetate buffer (e.g., 50 mM, pH 5.0)

-

Organic co-solvent (e.g., Acetone)

-

Deionized water

Procedure:

-

Reaction Setup: In a sealed, temperature-controlled reactor, prepare a solution of the monomer in a mixture of aqueous buffer and organic co-solvent (e.g., 1:1 v/v aqueous-acetone solution).[5]

-

Enzyme Addition: Add laccase to the reaction mixture to a final concentration of approximately 0.02 U/mL.[4]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with stirring for a specified duration (e.g., 24 hours).[4]

-

Polymer Precipitation and Collection: After incubation, the resulting polymer will precipitate. Collect the precipitate by centrifugation.

-

Washing and Drying: Wash the polymer pellet multiple times with deionized water to remove any unreacted monomer and enzyme. Dry the purified polymer under vacuum.

Horseradish Peroxidase (HRP)-Catalyzed Polymerization of Phenolic Compounds

This protocol is a general method for the HRP-catalyzed polymerization of phenols in aqueous-organic mixtures.[6]

Materials:

-

Monomer (e.g., p-phenylphenol)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂)

-

Aqueous buffer (e.g., Phosphate buffer)

-

Organic co-solvent (e.g., Dioxane, acetone)

Procedure:

-

Reaction Setup: Dissolve the monomer in an aqueous-organic solvent mixture (e.g., 85% dioxane).[6]

-

Enzyme Addition: Add HRP to the reaction mixture.

-

Initiation: Add hydrogen peroxide to initiate the polymerization. The H₂O₂ should be added gradually to avoid enzyme inactivation.[7]

-

Incubation: Stir the reaction mixture at room temperature for a defined period (e.g., 4-24 hours).

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or water).

-

Purification and Drying: Collect the polymer by filtration, wash thoroughly, and dry in a vacuum oven.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic polymerization of catechol and its derivatives. This data can serve as a benchmark for optimizing the polymerization of this compound.

Table 1: Laccase-Catalyzed Polymerization of Catechol

| Parameter | Value | Reference |

| Enzyme Source | Trametes versicolor | [4][5] |

| pH | 5.0 | [4] |

| Temperature | 25°C | [4] |

| Solvent | 10% (v/v) acetone-sodium acetate buffer | [4] |

| Initial Monomer Concentration | 250 mg/L | [4] |

| Enzyme Concentration | 0.02 U/mL | [4] |

| Number-Average Molecular Weight (Mn) | 813 Da | [5] |

| Polydispersity Index (PDI) | 1.17 | [5] |

Table 2: HRP-Catalyzed Polymerization of Phenol Derivatives

| Monomer | Co-solvent (v/v %) | Mn (Da) | PDI | Reference |

| p-Phenylphenol | 85% Dioxane | 26,000 | - | [6] |

| p-Cresol | 85% Dioxane | - | - | [6] |

| Phenol | 95% Dioxane | 400 - 26,000 | - | [6] |

| Hydroxytyrosol | Acetate buffer (pH 5) | ~30,000 | - |

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the generalized enzymatic polymerization process and a typical experimental workflow.

Caption: Generalized pathway for the enzymatic polymerization of this compound.

Caption: A typical experimental workflow for enzymatic polymerization and polymer characterization.

Polymer Characterization

Characterization of the resulting polymer is crucial to understand its structure, molecular weight, and properties. Key techniques include:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the polymer structure.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and linkages within the polymer.

-

Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the polymer.[5]

-

UV-Vis Spectroscopy: To monitor the progress of the polymerization reaction.[2]

Conclusion

While direct experimental data on the enzymatic polymerization of this compound is currently lacking in the scientific literature, a wealth of information from analogous catechol and phenolic compounds provides a strong foundation for future research. The use of laccases and peroxidases offers a promising "green" route to novel polymers based on this monomer. The experimental protocols, quantitative data, and characterization methods outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to explore this exciting area of polymer chemistry. Future work should focus on adapting and optimizing these methods for this compound to unlock the full potential of its resulting polymers.

References

- 1. Enzymatic polymerization of enantiomeric L−3,4-dihydroxyphenylalanine into films with enhanced rigidity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction conditions for laccase catalyzed polymerization of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymerization of phenols catalyzed by peroxidase in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic polymerization to give poly(dihydroxynaphthalene)s and their photoluminescent aluminum complexes | Semantic Scholar [semanticscholar.org]

- 7. Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica‐Coated Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Hypothesized Role of 5,6-Dihydroxy-1,3-benzodioxole in Melanin Synthesis: A Technical Review Based on Structurally Related Compounds

Introduction

Melanogenesis, the complex biochemical process responsible for the production of melanin pigments, is a critical area of research in dermatology, cosmetology, and pharmacology. The primary enzyme governing this pathway is tyrosinase, which catalyzes the initial rate-limiting steps of melanin synthesis. Consequently, the identification and characterization of novel tyrosinase inhibitors are of significant interest for the development of skin-lightening agents and treatments for hyperpigmentation disorders.